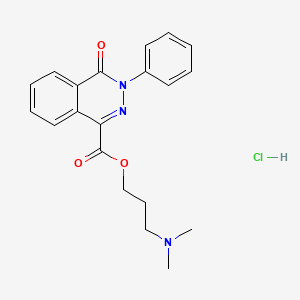

1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of organic compounds follows guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). For 1-phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride , the IUPAC name is derived through sequential identification of the parent structure, substituents, and functional groups.

The parent heterocycle is phthalazine , a bicyclic aromatic system comprising two fused benzene rings with two nitrogen atoms at positions 1 and 2. The numbering begins at the nitrogen atom in position 1, proceeding clockwise. The carboxylic acid group (-COOH) is attached to position 1 of the phthalazine core, forming the 1-phthalazinecarboxylic acid substructure. At position 4, an oxo group (=O) replaces a hydrogen atom, yielding 4-oxo-1-phthalazinecarboxylic acid . A phenyl group (C₆H₅) is bonded to position 3, resulting in 4-oxo-3-phenyl-1-phthalazinecarboxylic acid .

The carboxylic acid undergoes esterification with 3-(dimethylamino)propan-1-ol , forming the 3-(dimethylamino)propyl ester . Finally, the hydrochloride salt is generated via protonation of the dimethylamino group, producing the full systematic name.

Table 1: Component Breakdown of IUPAC Name

| Component | Position | Functional Role |

|---|---|---|

| Phthalazine | Core | Bicyclic heteroaromatic |

| Carboxylic acid | 1 | Acid derivative |

| Oxo group | 4 | Ketone functionality |

| Phenyl group | 3 | Aromatic substituent |

| 3-(dimethylamino)propyl | Ester | Amino alcohol derivative |

| Hydrochloride | – | Salt form |

Molecular Formula and Weight Analysis (C20H22ClN3O3)

The molecular formula C20H22ClN3O3 reflects the compound’s elemental composition. Breaking this down:

- 20 carbon atoms : 14 from the phthalazine-phenyl core, 3 from the ester’s propyl chain, 2 from the dimethylamino group, and 1 from the carboxylic acid.

- 22 hydrogen atoms : Distributed across aromatic rings, aliphatic chains, and functional groups.

- 1 chlorine atom : From the hydrochloride counterion.

- 3 nitrogen atoms : Two in the phthalazine ring and one in the dimethylamino group.

- 3 oxygen atoms : One from the oxo group, two from the ester and carboxylic acid.

Molecular Weight Calculation :

Using atomic masses (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, O: 16.00):

$$

(20 \times 12.01) + (22 \times 1.008) + 35.45 + (3 \times 14.01) + (3 \times 16.00) = 240.20 + 22.18 + 35.45 + 42.03 + 48.00 = \textbf{387.86 g/mol}

$$

Discrepancies between calculated and reported molecular weights (e.g., 298.33 g/mol in ) suggest potential errors in source data or differences in salt form accounting.

Spectroscopic Characterization (FT-IR, UV-Vis, NMR)

Spectroscopic methods provide critical insights into the compound’s functional groups and electronic environment.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands include:

- Ester carbonyl (C=O) : Strong stretch near 1740 cm⁻¹ , characteristic of ester functional groups.

- Aromatic C-H stretches : Peaks between 3000–3100 cm⁻¹ from the phthalazine and phenyl rings.

- N-H stretch (protonated amine) : Broad band around 2500–3000 cm⁻¹ due to the hydrochloride salt’s ammonium ion.

- C-N stretch (dimethylamino) : Medium intensity peak near 1250 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system of the phthalazine core and phenyl substituent absorbs in the 250–300 nm range . Substituents like the oxo group and ester alter electron density, causing bathochromic shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆) :

- ¹³C NMR (100 MHz, DMSO-d₆) :

Table 2: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| H (aromatic) | 7.5–8.5 ppm | Multiplet | Phthalazine/phenyl rings |

| H (N(CH₃)₂) | 2.2 ppm | Singlet | Dimethylamino group |

| H (OCH₂) | 4.3 ppm | Triplet | Ester oxygen linkage |

| C=O (ester) | 170 ppm | – | Ester carbonyl |

| C=O (oxo) | 160 ppm | – | Phthalazine ketone |

These spectral data collectively confirm the compound’s structure and functional group arrangement.

Properties

CAS No. |

21131-15-7 |

|---|---|

Molecular Formula |

C20H22ClN3O3 |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

3-(dimethylamino)propyl 4-oxo-3-phenylphthalazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C20H21N3O3.ClH/c1-22(2)13-8-14-26-20(25)18-16-11-6-7-12-17(16)19(24)23(21-18)15-9-4-3-5-10-15;/h3-7,9-12H,8,13-14H2,1-2H3;1H |

InChI Key |

VYDSKPDPXZUJIJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of 1-Phthalazinecarboxylic Acid

- The key step involves the esterification of 1-phthalazinecarboxylic acid, 4-oxo-3-phenyl derivative, with 3-(dimethylamino)propanol.

- This reaction typically employs coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide) or activated esters to facilitate the formation of the ester bond under mild conditions.

- The reaction is conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to scavenge the acid byproducts.

Formation of Hydrochloride Salt

- After ester formation, the free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether or ethanol).

- This step enhances the compound’s stability, solubility, and handling properties.

Detailed Preparation Methodology

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl (starting acid), 3-(dimethylamino)propanol, coupling agent (e.g., DCC), solvent (DCM), base (triethylamine) | Activation of carboxylic acid and nucleophilic attack by 3-(dimethylamino)propanol | Formation of 3-(dimethylamino)propyl ester intermediate |

| 2 | Hydrogen chloride gas or HCl solution in ether/ethanol | Protonation of the tertiary amine to form hydrochloride salt | Formation of 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride |

Research Findings and Optimization

- The esterification reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis.

- Use of coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves yield and purity by minimizing side reactions.

- Reaction temperature is generally maintained at 0–25°C to control reaction rate and avoid decomposition.

- Purification is typically achieved by recrystallization from ethanol or by chromatographic methods.

- The hydrochloride salt formation is optimized by controlling the stoichiometry of HCl to avoid over-acidification, which can lead to degradation.

Comparative Analysis of Preparation Methods

| Method Aspect | Traditional Carbodiimide Coupling | Alternative Activation (e.g., Acid Chloride) | Notes |

|---|---|---|---|

| Reagents | DCC or EDC, base | Thionyl chloride or oxalyl chloride to form acid chloride | Carbodiimide coupling is milder and preferred for sensitive substrates |

| Reaction Conditions | Room temperature, anhydrous | Low temperature, inert atmosphere | Acid chloride method may require stricter control to avoid side reactions |

| Yield | Moderate to high (70-90%) | Variable, sometimes lower due to side reactions | Carbodiimide method favored for better selectivity |

| Purification | Recrystallization or chromatography | Similar | Both require removal of coupling byproducts |

Chemical Reactions Analysis

Types of Reactions

1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinecarboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves the esterification of 1-phthalazinecarboxylic acid with 3-(dimethylamino)propyl alcohol. This reaction is facilitated by an acid catalyst, such as sulfuric or hydrochloric acid, under reflux conditions. The process can be optimized for yield and purity through various techniques, including the use of continuous flow reactors in industrial settings to enhance efficiency and scalability.

Industrial Production

In an industrial context, automated systems are often employed to control reaction parameters precisely, ensuring consistent quality and minimizing waste during production. This method allows for large-scale synthesis while maintaining high standards of safety and environmental compliance.

Medicinal Chemistry

1-Phthalazinecarboxylic acid derivatives are being investigated for their pharmacological properties. Research indicates that these compounds may act as potential drug candidates due to their ability to interact with various biological targets. Notably, they have shown promise in:

- Antimicrobial Activity : Some derivatives exhibit significant activity against bacterial strains, suggesting potential therapeutic applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that certain phthalazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it a valuable building block in organic chemistry.

Biological Studies

Research into the biological effects of this compound has revealed its potential to modulate cellular processes. Studies have investigated its effects on enzyme inhibition and receptor modulation, which could lead to new therapeutic strategies for diseases involving dysregulated signaling pathways.

Industrial Applications

In addition to its applications in pharmaceuticals and organic synthesis, this compound is also explored for use in developing new materials with specific properties. Its unique chemical structure may contribute to innovations in coatings, polymers, and other industrial products.

Similar Compounds

1-Phthalazinecarboxylic acid derivatives share structural similarities but differ in their functional groups:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Oxo-3-phenyl-phthalazine-1-carboxylic acid | Similar core structure | Lacks dimethylamino propyl ester |

| 3,4-Dihydro-4-oxo-3-propyl-1-phthalazinecarboxylic acid | Related core structure | Variations in substituent groups |

Uniqueness

The unique combination of functional groups in 1-phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride imparts distinct chemical properties that enhance its applicability across different scientific domains.

Mechanism of Action

The mechanism of action of 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Hydrochloride Salts

*Inferred from the ester and salt stability trends observed in Nicardipine HCl .

Key Comparison Points

(i) Solubility and Bioavailability

(ii) Acid Stability

- Target Compound: Ester groups (e.g., dimethylamino propyl ester) may hydrolyze under strongly acidic conditions, but the hydrochloride salt could stabilize the structure, as seen in Nicardipine HCl .

- Butenafine HCl : Stable in acidic environments, critical for oral antifungal activity .

Biological Activity

1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C20H26ClN2O3

- Molecular Weight : 347.87894 g/mol

- CAS Number : 146987-98-6

The structure features a phthalazine core with a phenyl group and a dimethylamino propyl ester side chain, which may contribute to its biological activity.

Pharmacological Properties

Research indicates that derivatives of phthalazine compounds exhibit various biological activities. The compound in focus has been noted for:

- Antispasmodic Effects : Similar compounds have shown spasmolytic properties, suggesting potential applications in treating gastrointestinal disorders .

- Antimicrobial Activity : Some phthalazine derivatives have demonstrated significant antimicrobial effects against various pathogens, indicating possible therapeutic uses .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Phthalazine derivatives may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : The presence of the dimethylamino group suggests potential interaction with neurotransmitter receptors, influencing neuromuscular transmission.

Study on Antispasmodic Activity

A study investigated the spasmolytic properties of various phthalazine derivatives, including the target compound. The findings indicated that modifications in the ester side chain significantly enhanced spasmolytic potency compared to traditional antispasmodics like flavoxate .

Antimicrobial Activity Assessment

In another research effort, the antimicrobial efficacy of phthalazine derivatives was evaluated against common bacterial strains. The results showed that certain modifications in the structure led to increased antibacterial activity, suggesting a promising avenue for further drug development .

Q & A

Q. What are the recommended methodologies for synthesizing 1-phthalazinecarboxylic acid derivatives, and how can reaction efficiency be optimized?

To synthesize this compound, employ computational reaction path search methods (e.g., quantum chemical calculations) to predict viable reaction pathways and intermediates. Integrate Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, solvent, catalyst) while minimizing experimental iterations . For example, use fractional factorial designs to identify critical variables affecting yield and purity. Post-synthesis, validate pathways using spectroscopic techniques (e.g., NMR, HPLC) to confirm structural fidelity .

Q. How should researchers characterize the purity and structural identity of this compound, especially in the presence of potential by-products?

Prioritize multi-modal analytical validation :

- HPLC-MS to detect low-concentration impurities (e.g., unreacted intermediates).

- 1H/13C NMR to verify stereochemistry and functional groups (e.g., ester, phthalazine rings).

- X-ray crystallography for definitive structural confirmation if crystalline forms are obtainable. Cross-reference results with certified reference standards (e.g., USP/EP guidelines) to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected peaks in NMR or HPLC chromatograms?

Contradictions often arise from isomeric by-products or solvent interactions . To address this:

- Perform dynamic NMR studies to assess temperature-dependent conformational changes.

- Use high-resolution mass spectrometry (HR-MS) to distinguish isobaric species.

- Apply computational chemistry tools (e.g., density functional theory) to simulate NMR spectra of proposed structures and compare them with experimental data . For HPLC anomalies, optimize gradient elution protocols or switch to orthogonal separation columns (e.g., HILIC vs. reverse-phase) .

Q. What experimental design strategies are critical for studying the compound’s reactivity under varying catalytic or solvent conditions?

Adopt response surface methodology (RSM) to model nonlinear relationships between variables (e.g., solvent polarity, catalyst loading). For example:

Q. How can researchers isolate this compound from complex reaction mixtures containing structurally similar by-products?

Leverage membrane separation technologies (e.g., nanofiltration) for preliminary purification based on molecular weight differences. Follow with preparative HPLC using chiral stationary phases to separate enantiomers or diastereomers . For scale-up, simulate continuous-flow reactors to enhance separation efficiency and reduce solvent waste .

Methodological Notes

- Data Integrity : Use encrypted chemical software platforms to manage spectral data and ensure reproducibility. Implement version control for computational models .

- Contradiction Management : Cross-validate findings with peer-reviewed reference standards and collaborative inter-laboratory studies .

- Ethical Compliance : Adhere to CRDC guidelines for chemical engineering research (e.g., subclass RDF2050112 for reactor design protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.